(Rac)-BDA-366: A Contested BCL2 Modulator for Cancer Therapy
(Rac)-BDA-366: A Contested BCL2 Modulator for Cancer Therapy
(Rac)-BDA-366 is a small molecule initially identified as a selective antagonist of the B-cell lymphoma 2 (BCL2) protein's BH4 domain. [1][2] It was developed with the intent of converting BCL2 from a pro-survival to a pro-apoptotic protein, offering a novel therapeutic strategy for cancers that overexpress BCL2, such as multiple myeloma and lung cancer.[1] However, subsequent research has contested this mechanism, suggesting that BDA-366 induces apoptosis through a BCL2-independent pathway, primarily by inhibiting the PI3K/AKT signaling cascade.[3][4][5] This guide provides a comprehensive technical overview of (Rac)-BDA-366, its proposed targets, mechanisms of action, and the experimental data supporting these findings.
Core Concepts and Chemical Properties
(Rac)-BDA-366, a member of the anthraquinone class of compounds, was initially identified through an in silico screen of approximately 300,000 compounds.[5] It was designed to specifically bind to the BH4 domain of BCL2.[6] The rationale behind targeting the BH4 domain lies in its crucial role in the anti-apoptotic function of BCL2; mutation or removal of this domain can transform BCL2 into a pro-apoptotic protein.[7]
| Property | Value | Reference |
| Molecular Formula | C24H29N3O4 | [8] |
| Molecular Weight | 423.5 g/mol | [8] |
| Binding Affinity (Ki) for BCL2 | 3.3 ± 0.73 nM | [8] |
| CAS Number | 1909226-00-1 | [9] |
The Dueling Mechanisms of Action
The precise mechanism by which BDA-366 induces apoptosis is a subject of ongoing scientific debate. Two primary pathways have been proposed:
The BCL2 BH4 Domain Antagonist Hypothesis (The Initial Model)
The initial research posited that BDA-366 directly binds to the BH4 domain of BCL2.[1] This binding is thought to induce a conformational change in the BCL2 protein, exposing its BH3 domain.[1][8] The newly exposed BH3 domain then allows BCL2 to act like a pro-apoptotic protein, such as BAX, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase-dependent apoptosis.[1][9] This model also suggests that BDA-366 disrupts the interaction between BCL2 and the inositol 1,4,5-trisphosphate receptor (IP3R), leading to increased intracellular calcium levels and further promoting apoptosis.[1][8]
The BCL2-Independent PI3K/AKT Inhibition Hypothesis (The Revised Model)
More recent studies have challenged the direct BCL2-targeting model.[3][4] This research indicates that BDA-366-induced apoptosis occurs even in cells lacking BCL2 and does not consistently correlate with BCL2 protein levels.[3][6] Instead, it is proposed that BDA-366, owing to its anthraquinone core structure, acts as an inhibitor of the PI3K/AKT signaling pathway.[5] Inhibition of this pathway leads to the dephosphorylation of BCL2 at Ser70 and a reduction in the levels of the anti-apoptotic protein Mcl-1.[3][5] These events collectively trigger BAX/BAK-dependent apoptosis.[5]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of (Rac)-BDA-366 across various cancer cell lines and models.
In Vitro Efficacy: Induction of Apoptosis
| Cell Line | Cancer Type | Concentration (µM) | Time (hr) | Apoptotic Cells (%) | Reference |
| RPMI8226 | Multiple Myeloma | 0.1 | 48 | ~20% | [1] |
| RPMI8226 | Multiple Myeloma | 0.25 | 48 | ~40% | [1] |
| RPMI8226 | Multiple Myeloma | 0.5 | 48 | ~60% | [1] |
| U266 | Multiple Myeloma | 0.1 | 48 | ~15% | [1] |
| U266 | Multiple Myeloma | 0.25 | 48 | ~35% | [1] |
| U266 | Multiple Myeloma | 0.5 | 48 | ~55% | [1] |
| Primary MM Cells | Multiple Myeloma | 0.25 | 24 | ~30% | [1] |
| Primary MM Cells | Multiple Myeloma | 0.5 | 24 | ~50% | [1] |
In Vivo Efficacy: Tumor Growth Suppression
| Xenograft Model | Cancer Type | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| RPMI8226 | Multiple Myeloma | 10 | Intraperitoneal (i.p.) | Every 2 days (Day 4-12) | Significant tumor growth inhibition | [1] |
| U266 | Multiple Myeloma | 10 | Intraperitoneal (i.p.) | Every 2 days (Day 4-12) | Significant tumor growth inhibition | [1] |
| H460 | Lung Cancer | 10, 20, 30 | Intraperitoneal (i.p.) | Daily for 14 days | Dose-dependent tumor growth inhibition | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of BDA-366.
Cell Culture and Apoptosis Assay
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Cell Lines and Culture: Human myeloma cell lines (RPMI8226, U266) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[1]
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Treatment: Cells are seeded in 96-well plates (10,000 cells/well) and treated with varying concentrations of BDA-366 (e.g., 0, 0.1, 0.25, 0.5 µM) for a specified duration (e.g., 48 hours).[1]
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Apoptosis Detection:
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Cells are harvested and washed with phosphate-buffered saline (PBS).
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Staining is performed using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
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Samples are analyzed by flow cytometry (FACS).[1]
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Data Analysis: The cell population is gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
In Vivo Xenograft Studies
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Animal Model: Female NOD-scid/IL2Rγnull (NSG) mice (6-8 weeks old) are used.[1]
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Tumor Implantation: Human myeloma cells (e.g., RPMI8226 or U266) are implanted into the mice to establish xenograft tumors.[1]
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Treatment Protocol: Once tumors are established, mice are treated with BDA-366 (e.g., 10 mg/kg) or a vehicle control (DMSO) via intraperitoneal injection. A typical dosing schedule is every two days for a defined period.[1]
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Tumor Measurement: Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[1]
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Ethical Considerations: All animal experiments are conducted in compliance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[1]
Conclusion and Future Directions
(Rac)-BDA-366 is a molecule of significant interest in the field of cancer therapeutics, though its precise mechanism of action remains an area of active investigation. The initial hypothesis of BDA-366 as a BCL2 BH4 domain antagonist that converts BCL2 into a pro-apoptotic protein has been challenged by evidence suggesting a BCL2-independent mechanism involving the inhibition of the PI3K/AKT pathway.[1][3][5] This latter mechanism may be particularly relevant for overcoming resistance to other BCL2 inhibitors like Venetoclax, which can be circumvented by Mcl-1 overexpression or BCL2 phosphorylation.[5]
For researchers and drug development professionals, the conflicting data underscores the importance of rigorous target validation and mechanistic studies. Future research should focus on definitively elucidating the direct molecular targets of BDA-366 and clarifying the signaling pathways it modulates in different cancer contexts. Such studies will be critical to fully realize the therapeutic potential of BDA-366, either as a standalone agent or in combination with other anti-cancer drugs.
References
- 1. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. CYD0281, a Bcl-2 BH4 domain antagonist, inhibits tumor angiogenesis and breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
